molecular formula C16H26Cl2N2 B12304248 6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride

6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride

Cat. No.: B12304248
M. Wt: 317.3 g/mol
InChI Key: IWFUFSKQGSKHRB-UHFFFAOYSA-N
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Description

rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[35]nonan-8-amine dihydrochloride is a spirocyclic amine compound Spirocyclic compounds are characterized by a unique structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions.

    Amination: The amine group is introduced through a nucleophilic substitution reaction.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the spirocyclic core.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological targets.

    Chemical Synthesis: The compound can serve as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and further research.

Comparison with Similar Compounds

Similar Compounds

  • rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol hydrochloride
  • rac-(7R,8S)-5-oxa-2-azaspiro[3.5]nonane-7,8-diol hydrochloride

Uniqueness

rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride is unique due to the presence of the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The spirocyclic core also provides a rigid structure that can enhance binding affinity and selectivity for biological targets.

Properties

Molecular Formula

C16H26Cl2N2

Molecular Weight

317.3 g/mol

IUPAC Name

6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride

InChI

InChI=1S/C16H24N2.2ClH/c1-13-15(17)10-16(8-5-9-16)12-18(13)11-14-6-3-2-4-7-14;;/h2-4,6-7,13,15H,5,8-12,17H2,1H3;2*1H

InChI Key

IWFUFSKQGSKHRB-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2(CCC2)CN1CC3=CC=CC=C3)N.Cl.Cl

Origin of Product

United States

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